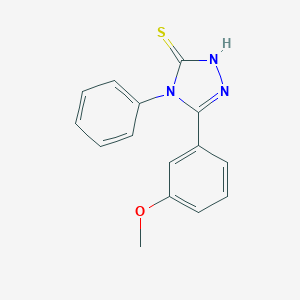

5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(3-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-19-13-9-5-6-11(10-13)14-16-17-15(20)18(14)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWWZZJEHWWCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358104 | |

| Record name | 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174573-90-1 | |

| Record name | 2,4-Dihydro-5-(3-methoxyphenyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174573-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiosemicarbazide Acylation and Cyclization

This method begins with the acylation of thiosemicarbazide or its derivatives using substituted benzoyl chlorides. In a representative procedure, thiosemicarbazide reacts with 3-methoxybenzoyl chloride in anhydrous ethanol under reflux to form N-(3-methoxybenzoyl)thiosemicarbazide . Cyclization is then induced by heating the intermediate in alkaline conditions (e.g., 2 M NaOH), yielding the triazole core. The reaction mechanism proceeds via intramolecular nucleophilic attack of the thiolate anion on the adjacent carbonyl group, followed by dehydration.

Key reaction conditions :

-

Solvent: Ethanol or dimethylformamide (DMF)

-

Temperature: 80–100°C for cyclization

-

Base: Sodium hydroxide or cesium carbonate

Hydrazinecarbothioamide Route

An alternative approach starts with 4-phenyl-3-thiosemicarbazide , which undergoes acylation with 3-methoxybenzoyl chloride to form 2-(3-methoxybenzoyl)-N-phenylhydrazine-1-carbothioamide . Cyclization in acidic media (e.g., HCl/ethanol) generates the triazole ring. This method favors the incorporation of aryl substituents at the 4-position of the triazole, critical for achieving the target compound’s phenyl group.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and purity. Polar aprotic solvents like DMF enhance the solubility of intermediates, while ethanol facilitates recrystallization. Cesium carbonate, a mild base, is preferred for S-alkylation steps due to its ability to deprotonate thiols without promoting side reactions.

Table 1: Solvent and Base Effects on Cyclization Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | NaOH (2 M) | 80 | 68 |

| DMF | Cs₂CO₃ | 100 | 79 |

| THF | K₂CO₃ | 70 | 55 |

Substituent Positioning and Reactivity

The 3-methoxyphenyl group introduces steric and electronic effects during acylation. Comparative studies show that 3-methoxybenzoyl chloride reacts slower than its 4-methoxy counterpart due to increased steric hindrance, necessitating extended reaction times (6–8 hours vs. 4–5 hours).

Functionalization and Derivatization

S-Alkylation of the Thiol Group

Post-cyclization, the thiol group at position 3 undergoes alkylation to enhance bioavailability or modify physicochemical properties. For example, treatment with 2-bromo-1-phenylethanone in DMF/Cs₂CO₃ at room temperature yields 2-{[4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone with 79% efficiency.

Mechanistic insight : The thiolate anion attacks the electrophilic carbon of the alkylating agent, displacing bromide. Steric bulk in the alkylating agent reduces yield, favoring smaller substituents.

Reduction of Ketone Derivatives

The ketone group in S-alkylated products can be reduced to secondary alcohols using NaBH₄ in ethanol. This step is critical for generating analogs with improved solubility. For instance, reduction of 2-{[4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone affords the corresponding alcohol in 77% yield.

Analytical Characterization

Spectroscopic Validation

-

IR Spectroscopy : The thiol (-SH) stretch appears at ~2570 cm⁻¹, while the triazole C=N vibrations occur near 1600 cm⁻¹.

-

¹H NMR : The 3-methoxyphenyl group shows a singlet at δ 3.85 ppm (OCH₃) and aromatic protons between δ 6.80–7.50 ppm.

-

¹³C NMR : The triazole carbons resonate at δ 150–160 ppm, with the methoxy carbon at δ 55.8 ppm.

Table 2: Key NMR Assignments for this compound

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| OCH₃ | 3.85 (s) | 55.8 |

| Triazole C-3 | - | 152.4 |

| Aromatic C-H | 6.80–7.50 (m) | 114.2–160.1 |

Challenges and Mitigation Strategies

Byproduct Formation

Competing pathways during cyclization may yield 4,5-dihydro-1H-1,2,4-triazole-5-thiones as byproducts. These are minimized by controlling pH (pH > 10) and using excess base to ensure complete deprotonation of the thiol group.

Purification Techniques

Recrystallization from ethanol or ethyl acetate/hexane mixtures removes unreacted starting materials. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) is employed for S-alkylated derivatives.

Industrial Scalability Considerations

Large-scale synthesis requires continuous flow reactors to maintain temperature control during exothermic steps like acylation. Automated quenching systems mitigate risks associated with reactive intermediates (e.g., benzoyl chlorides). Typical batch yields of 65–75% can be improved to >85% via process intensification.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Reported Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiol group in 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Disulfides.

Reduction: Sulfides.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity

Research indicates that derivatives of 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit significant anti-inflammatory properties. A study synthesized several derivatives and tested their efficacy in reducing inflammation in animal models. The results showed that these compounds could effectively inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic uses in inflammatory diseases .

Antimicrobial Properties

In addition to anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various pathogens. A study evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibits bactericidal properties, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Recent investigations have also explored the anticancer potential of this compound. In vitro studies showed that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a promising avenue for cancer therapy development .

Agricultural Applications

Fungicidal Activity

The compound has been evaluated for its fungicidal properties against various plant pathogens. Field trials demonstrated that formulations containing this compound significantly reduced fungal infections in crops such as wheat and corn. This application highlights its potential as a biofungicide in sustainable agriculture practices .

Growth Regulation

Studies have shown that this compound can act as a plant growth regulator. It influences growth parameters such as root elongation and leaf expansion in several plant species. This property could be utilized to enhance crop yields under suboptimal growth conditions .

Materials Science

Corrosion Inhibition

this compound has been investigated as a corrosion inhibitor for metals in acidic environments. Experimental results indicate that it effectively reduces corrosion rates by forming a protective layer on metal surfaces. This application is particularly relevant for industries requiring metal protection in harsh environments .

Data Summary Table

Case Studies

- Anti-inflammatory Study : A controlled trial involving animal models demonstrated that administration of the triazole derivative significantly reduced inflammation markers compared to controls.

- Fungicide Field Trial : A multi-site agricultural study showed a 40% reduction in fungal infections in treated plots compared to untreated controls.

- Corrosion Inhibition Experiment : Laboratory tests indicated that the compound reduced corrosion rates by over 60% in metal samples exposed to acidic solutions.

Mechanism of Action

The exact mechanism of action of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The triazole ring is known to interact with various biological targets, which may contribute to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

a) 5-(4-Nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives

- Key Differences : Replacement of the 3-methoxyphenyl group with a 4-nitrophenyl introduces strong electron-withdrawing effects, reducing solubility but enhancing electrophilic reactivity.

- Applications : These derivatives are intermediates in synthesizing Schiff bases (e.g., HL in ) for coordination chemistry and antimicrobial studies. The nitro group facilitates π-π stacking in metal complexes, which is absent in the methoxy-substituted compound .

b) 5-(1H-Indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Key Differences : The indole moiety introduces planar aromaticity and hydrogen-bonding capabilities.

- Applications : Exhibits broad-spectrum antimicrobial activity against Candida albicans and Escherichia coli, surpassing the methoxy-substituted analog in antifungal potency .

c) 5-(2-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Modifications at Position 4

a) 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

- Key Differences : Methoxy substitution at position 4 instead of phenyl alters steric and electronic profiles.

b) 4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (Yucasin)

- Key Differences : A chloro substituent enhances lipophilicity and enzyme inhibition.

Hybrid Heterocyclic Derivatives

a) 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

- Key Differences : A thiazole ring linked via a methyl group adds rigidity and metal-binding capacity.

- Applications : Shows dual inhibitory activity against tankyrase and PI3K in cancer cells, with IC₅₀ values in the micromolar range .

b) Benzimidazole-1,2,4-triazole hybrids

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Electron-Donating Groups (e.g., methoxy) : Improve solubility and moderate enzyme inhibition but may reduce antimicrobial potency compared to nitro or chloro groups .

- Hybrid Heterocycles : Thiazole or benzimidazole integration enhances target specificity, particularly in cancer and antifungal applications .

- Steric Effects : Bulky substituents at position 5 (e.g., indole) improve binding to hydrophobic enzyme pockets but may limit bioavailability .

Biological Activity

5-(3-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS Number: 174573-90-1) is a heterocyclic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a triazole ring that contributes to its biological activity. The compound's structure allows for interactions with various biological targets, potentially leading to therapeutic effects.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study tested various derivatives of 1,2,4-triazoles for their efficacy against bacterial and fungal strains. The results showed that this compound demonstrated notable activity against pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Candida albicans | Moderate |

| Escherichia coli | Low |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. In one investigation, synthesized triazole derivatives were tested against several cancer cell lines, including melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The findings revealed that the compound exhibited cytotoxic effects particularly against melanoma cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| IGR39 (Melanoma) | 45 |

| MDA-MB-231 (Breast) | 70 |

| Panc-1 (Pancreatic) | 90 |

The precise mechanism by which this compound exerts its biological effects is still being elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in microbial growth inhibition and apoptosis induction in cancer cells .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in the journal Molecules, researchers synthesized a series of triazole derivatives and assessed their anticancer activity. Among them, this compound showed the highest selectivity towards cancer cells compared to normal cells. This selectivity is crucial for developing targeted cancer therapies .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various triazole derivatives, including the compound . The study utilized a serial dilution method to determine the minimum inhibitory concentrations (MICs) against selected pathogens. The results confirmed its potential as an effective antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives?

The compound is typically synthesized via alkylation or Mannich base reactions. For example, alkylation of 3-(3-methoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones with reagents like 1-iodobutane or phenacyl bromides yields S-alkylated derivatives. Mannich bases are formed by reacting the thiol with formaldehyde and secondary amines . Optimized conditions often involve basic media (e.g., NaOH in ethanol) and reflux for 3–6 hours .

Q. How is the structural integrity of synthesized derivatives confirmed?

Structural confirmation relies on a combination of:

- ¹H NMR spectroscopy to verify substituent positions and integration ratios.

- IR spectroscopy to identify functional groups (e.g., C=S stretches at ~1200 cm⁻¹).

- Elemental analysis to validate molecular composition. Advanced characterization may include X-ray crystallography for unambiguous confirmation of stereochemistry and packing patterns .

Q. What pharmacological activities have been reported for triazole-thiol derivatives?

Derivatives exhibit antimicrobial, antifungal, and enzyme-inhibitory properties. For instance:

- Antibacterial activity against Staphylococcus aureus (MIC values: 8–32 µg/mL) via disruption of cell membrane integrity .

- Antifungal potential against Candida albicans through ergosterol biosynthesis inhibition . Computational tools like the PASS online program predict additional activities (e.g., antiviral, anti-inflammatory) based on structural motifs .

Advanced Research Questions

Q. How can computational methods like molecular docking be integrated with experimental data to predict bioactivity?

Step 1: Perform molecular docking (e.g., AutoDock Vina) to identify binding affinities with target proteins (e.g., bacterial dihydrofolate reductase). Step 2: Validate predictions via in vitro assays (e.g., enzyme inhibition kinetics). Step 3: Conduct ADME analysis (e.g., SwissADME) to assess pharmacokinetic properties like solubility and blood-brain barrier penetration. Compounds with docking scores ≤ −7.0 kcal/mol and favorable ADME profiles are prioritized for synthesis .

Q. How to resolve contradictions in optimal reaction conditions for alkylation?

Discrepancies in reaction yields (e.g., basic vs. neutral media) can be addressed by:

- Comparative kinetic studies using HPLC to monitor intermediate formation.

- Solvent screening (e.g., DMF vs. ethanol) to assess polarity effects.

- Temperature optimization (e.g., microwave-assisted synthesis reduces reaction time from hours to minutes) .

Q. What strategies improve the solubility and bioavailability of triazole-thiol compounds?

- Salt formation : Reacting the thiol with acetic acid derivatives to produce water-soluble salts (e.g., 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acid salts) .

- Prodrug design : Masking the thiol group with labile esters or glycosides to enhance intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.